molecular formula C12H17NO2 B13509321 Tert-butyl 3-amino-2-methylbenzoate

Tert-butyl 3-amino-2-methylbenzoate

Cat. No.: B13509321
M. Wt: 207.27 g/mol
InChI Key: MITPPOWYFYGNHP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methylbenzoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol, and an amino group is substituted at the 3-position of the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-amino-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the transesterification of methyl 3-amino-2-methylbenzoate with tert-butyl alcohol using a base catalyst like sodium tert-butoxide. This reaction proceeds under milder conditions and can be advantageous for sensitive substrates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, while maintaining high selectivity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 3-Nitro-2-methylbenzoate.

    Reduction: 3-Amino-2-methylbenzyl alcohol.

    Substitution: 3-Halo-2-methylbenzoate derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-methylbenzoate: Similar structure but with the amino group at the 2-position.

    Tert-butyl 3-amino-4-methylbenzoate: Similar structure but with the methyl group at the 4-position.

    Tert-butyl 3-amino-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 3-amino-2-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

tert-butyl 3-amino-2-methylbenzoate

InChI

InChI=1S/C12H17NO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3

InChI Key

MITPPOWYFYGNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)OC(C)(C)C

Origin of Product

United States

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